molecular formula C17H15NO5 B1403975 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate CAS No. 1327395-79-8

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate

Cat. No.: B1403975
CAS No.: 1327395-79-8
M. Wt: 313.3 g/mol
InChI Key: MLYRAQLCMFOMEM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a benzene ring and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrobenzoic acid with 2-(2,4-dimethylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure, are crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester linkage is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-aminobenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and 2-(2,4-dimethylphenyl)-2-oxoethanol.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl 3-chloro-4-nitrobenzoate
  • 3,4-Dimethylphenyl 2-chloro-4-nitrobenzoate
  • 2,5-Dimethylphenyl 2-chloro-4-nitrobenzoate

Uniqueness

2-(2,4-Dimethylphenyl)-2-oxoethyl 4-nitrobenzoate is unique due to its specific ester linkage and the presence of both dimethylphenyl and nitrobenzoate moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(2,4-dimethylphenyl)-2-oxoethyl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-11-3-8-15(12(2)9-11)16(19)10-23-17(20)13-4-6-14(7-5-13)18(21)22/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYRAQLCMFOMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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